1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
3-(naphthalen-1-ylmethyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-19-17(22-20-16)21-10-8-18-9-11-21/h1-7,18H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQMCBHWDCAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis typically begins with the preparation of a thiosemicarbazide intermediate. For example, 1-naphthalenemethyl thioamide reacts with hydrazine hydrate in ethanol under reflux to yield 1-(naphthalen-1-ylmethyl)thiosemicarbazide (Fig. 1A). This intermediate is critical for subsequent cyclization into the 1,2,4-thiadiazole ring.
Reaction Conditions :
Cyclization to 1,2,4-Thiadiazole Core
The thiosemicarbazide undergoes cyclocondensation in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid. For instance, treatment with POCl₃ at 0–5°C facilitates the formation of the 1,2,4-thiadiazole ring via intramolecular cyclization (Fig. 1B).
Key Parameters :
-
Dehydrating agent: POCl₃ (2–3 equivalents)
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Temperature: 0–5°C (initial), then room temperature
-
Reaction time: 12–24 hours
Nucleophilic Substitution with Piperazine
Activation of the Thiadiazole Ring
The 5-position of the 1,2,4-thiadiazole ring is activated for nucleophilic substitution by introducing a leaving group (e.g., chloride). Chlorination using phosphorus pentachloride (PCl₅) in dichloromethane generates 5-chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole .
Optimization Note :
Piperazine Coupling
The chlorinated intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates the substitution, yielding the target compound (Fig. 2).
Representative Protocol :
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Piperazine: 2.5 equivalents
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Base: K₂CO₃ (3.0 equivalents)
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Solvent: DMF, 80°C, 8–12 hours
Alternative Routes via Hydrazonoyl Chlorides
Hydrazonoyl Chloride Preparation
Hydrazonoyl chlorides serve as electrophilic partners in heterocycle formation. For example, naphthalen-1-ylmethyl hydrazonoyl chloride is synthesized by treating the corresponding hydrazone with chlorine gas in chloroform.
Cycloaddition with Piperazine Derivatives
The hydrazonoyl chloride reacts with piperazine-containing precursors (e.g., piperazine dithiocarbamate) in a [3+2] cycloaddition to form the thiadiazole ring. This method offers regioselectivity and milder conditions (Fig. 3).
Advantages :
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients. Recrystallization from ethanol or acetonitrile improves purity.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 70–90 | ≥95 | High yield, scalable | Requires POCl₃, corrosive conditions |
| Nucleophilic Sub. | 65–75 | ≥90 | Straightforward mechanism | Multiple steps, moderate yields |
| Hydrazonoyl Chloride | 50–60 | ≥85 | Mild conditions, regioselective | Lower yield, complex intermediates |
Challenges and Optimization Strategies
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Byproduct Formation : Competing reactions during cyclization (e.g., oxadiazole formation) are mitigated by controlling temperature and stoichiometry.
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Solvent Selection : DMF enhances nucleophilicity of piperazine but may require rigorous drying to prevent hydrolysis.
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Scale-Up : Continuous flow systems improve safety and efficiency in chlorination steps.
Recent Advances in Catalytic Methods
Emergent strategies employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents for cyclocondensation, achieving yields of 80–85% with reduced reaction times (4–6 hours). Transition-metal catalysts (e.g., CuI) are also explored for coupling reactions, though applicability to this compound remains experimental .
Chemical Reactions Analysis
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine, exhibit promising antimicrobial properties. Studies have shown that these compounds can enhance the efficacy of existing antibiotics, particularly polyene antimycotics like amphotericin B. The combination of these agents has been reported to reduce toxicity while increasing antifungal effectiveness .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Spectroscopic studies demonstrate that it can induce apoptosis in cancer cells. Specifically, the enol form of the compound shows a strong antiproliferative effect in various cancer cell lines . The influence of solvent polarizability on the keto-enol equilibrium suggests that the biological activity may be modulated by environmental factors, which is crucial for drug design .
Fluorescence Spectroscopy
The compound exhibits notable fluorescence properties due to the excited-state intramolecular proton transfer (ESIPT) phenomenon. This property allows it to act as an effective fluorescence probe in various applications, including biological imaging and detection methods such as Förster resonance energy transfer (FRET) . The dual fluorescence observed in different solvents highlights its potential as a molecular probe in photonic devices.
Spectroscopic Characterization Techniques
Various spectroscopic techniques have been employed to study the compound's properties:
- UV-Vis Absorption Spectroscopy : Used to analyze the electronic transitions and stability of different tautomeric forms.
- Fluorescence Lifetime Measurements : Helped elucidate the dynamics of excited states and their interactions with different solvents .
Laser Pigments and OLEDs
The unique optical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and laser pigments. Its ability to undergo ESIPT can be exploited in developing new materials for optoelectronic devices .
Molecular Probes
Due to its structural features and photophysical properties, this compound can serve as a molecular probe for studying biological processes at the cellular level. Its capability to interact with biomolecules makes it valuable for research in biochemistry and molecular biology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with various molecular targets and pathways. The compound is known to interact with cellular membranes, potentially altering their properties and affecting cell signaling pathways. It may also inhibit specific enzymes involved in cell proliferation, leading to its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiadiazole Ring
Key Analogues :
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (Fluorochem)
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (Fluorochem)
1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine (Fluorochem)
Impact on Activity :
- 4-Methoxyphenyl and 3-nitrophenyl substituents alter electronic density on the thiadiazole, affecting receptor binding. For example, nitro groups may enhance interactions with amine residues in enzymes .
Piperazine Ring Modifications
Key Analogues :
1-(2-Methoxyphenyl)piperazine (Antibacterial study)
1-(3-Trifluoromethylphenyl)piperazine (5-HT1B agonist)
1-(1-Naphthyl)piperazine (5-HT2 antagonist)
Impact on Activity :
Antibacterial Activity :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The naphthalenylmethyl-thiadiazole group increases molecular weight and reduces solubility compared to simpler arylpiperazines.
Biological Activity
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine (referred to as NTBD) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with NTBD, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of NTBD is . The structure features a piperazine ring linked to a thiadiazole moiety, which is further connected to a naphthalene group. This unique arrangement is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of NTBD and its derivatives. The compound has shown significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of NTBD and Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | |
| Escherichia coli | 100 μg/mL | |
| Candida albicans | 50 μg/mL | |
| Aspergillus niger | 4.01–4.23 mM |
The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing its efficacy while reducing toxicity levels of the latter, particularly in antifungal applications involving amphotericin B .
Anticancer Activity
NTBD has also been investigated for its anticancer properties. Compounds containing the thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Effects
A study evaluated the effects of NTBD on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that NTBD exhibited significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth.
Table 2: Anticancer Activity of NTBD
These findings suggest that NTBD may serve as a potential candidate for further development in cancer therapy.
The biological activity of NTBD can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Thiadiazole derivatives have been shown to interfere with nucleic acid synthesis, leading to cell death in pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
- Enzyme Inhibition : NTBD may inhibit specific enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.
Q & A
Q. What are the common synthetic routes for synthesizing 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,4-thiadiazole ring via cyclization of thioamides or thioureas using reagents like Lawesson’s reagent .
- Step 2: Introduction of the naphthalen-1-ylmethyl group via nucleophilic substitution or coupling reactions. For example, alkylation of the thiadiazole nitrogen with 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Piperazine ring coupling using Buchwald-Hartwig amination or SN2 reactions with piperazine derivatives .
- Key Reagents: Lawesson’s reagent, DMF, CuSO₄·5H₂O (for click chemistry modifications), and sodium ascorbate .
Q. How is the structure of this compound characterized in academic research?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the naphthalene protons appear as distinct aromatic multiplet signals (δ 7.3–8.2 ppm), while the piperazine methylene groups resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₈H₁₈N₄S: 322.1254; observed: 322.1256) .
- Infrared (IR) Spectroscopy: Peaks at ~1250 cm⁻¹ (C–N stretch) and ~680 cm⁻¹ (C–S stretch) confirm thiadiazole ring integrity .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of naphthalene and thiadiazole moieties?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity during alkylation .
- Catalyst Screening: Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve click chemistry coupling efficiency between azides and alkynes .
- Temperature Control: Reactions performed at 50–60°C reduce side-product formation while maintaining reactivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >90% purity .
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- 2D NMR Techniques: HSQC and HMBC correlations map long-range C–H couplings to distinguish between regioisomers .
- X-ray Crystallography: Single-crystal analysis resolves ambiguous stereochemistry or bond connectivity .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict NMR shifts and compare them with experimental data to validate structures .
Q. What pharmacological activities are predicted for this compound based on structural analogs?
- Anticancer Potential: Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis in cancer cells (IC₅₀ values: 2–10 µM in MCF-7 and HeLa lines) .
- Antimicrobial Activity: Piperazine-thiadiazole hybrids disrupt bacterial cell membranes (MIC: 4–16 µg/mL against S. aureus and E. coli) .
- Neuroprotective Effects: Naphthalene-containing compounds modulate sigma-2 receptors, reducing oxidative stress in neuronal models .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent Variation: Synthesize analogs with halogen (F, Cl) or methoxy groups at the naphthalene or thiadiazole positions to assess electronic effects .
- Biological Assays: Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection) and cell viability assays (MTT protocol) .
- Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., PARP-1 for anticancer activity) .
Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?
- pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48/72 hours .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions .
- Light Sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation products using LC-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
